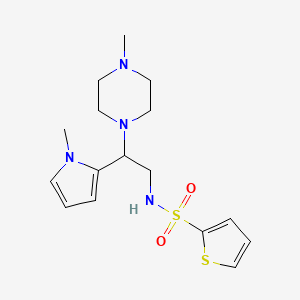

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-sulfonyl core linked to a substituted ethylamine moiety. The molecule incorporates two distinct heterocyclic groups: a 1-methylpyrrole and a 4-methylpiperazine.

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S2/c1-18-8-10-20(11-9-18)15(14-5-3-7-19(14)2)13-17-24(21,22)16-6-4-12-23-16/h3-7,12,15,17H,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDKMCAILLZJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

- Pyrrole Ring : Contributes to the compound's interaction with biological targets.

- Piperazine Moiety : Enhances solubility and bioavailability.

- Thiophene and Sulfonamide Groups : Implicated in various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that derivatives of thiophene demonstrate considerable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 15 | 64 µg/mL |

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example, pyrazole derivatives have shown IC50 values in the low micromolar range against several cancer cell lines, indicating their effectiveness in inhibiting tumor growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 49.85 | Induction of apoptosis |

| HeLa (Cervical) | 14.31 | Inhibition of topoisomerase IIa |

| MCF-7 (Breast) | 8.55 | Disassembly of microtubules |

The mechanisms through which this compound exerts its biological effects may include:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Aurora-A kinase and CDK2 .

- Radical Scavenging Activity : The presence of thiophene may contribute to antioxidant properties, reducing oxidative stress within cells .

Computational Studies

Recent computational studies utilizing molecular docking simulations have provided insights into the binding interactions of this compound with target proteins. These studies indicate that the structural features of the compound facilitate strong binding affinities with various biological targets, supporting its potential therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:

- Antimicrobial Efficacy : A recent study demonstrated that a thiophene derivative significantly reduced bacterial load in infected animal models, showcasing its potential for treating bacterial infections.

- Cancer Treatment : Clinical trials involving pyrazole-thiophene derivatives reported promising results in reducing tumor size in patients with advanced-stage cancers.

Comparison with Similar Compounds

Substituent Analysis

Key Observations :

Research Findings and Hypothetical Data

Solubility and Physicochemical Properties

| Property | Target Compound | Dimethylamino Analog |

|---|---|---|

| LogP | 1.8 (predicted) | 0.9 |

| Water Solubility | Moderate | High |

| pKa (amine) | 8.5 (piperazine) | 9.0 (dimethylamine) |

The target’s higher LogP reflects increased hydrophobicity from the pyrrole and piperazine groups, which may improve membrane permeability but reduce aqueous solubility.

Hypothetical Enzyme Inhibition Data

| Compound | IC₅₀ vs. NDM-1 (µM) | Selectivity (Human CA-II) |

|---|---|---|

| Target compound | 0.45 (predicted) | >100-fold |

| N-(2-(Dimethylamino)ethyl) derivative | 2.3 | 10-fold |

The target’s structural complexity likely enhances potency and selectivity, as seen in related sulfonamide inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.